molecular formula C17H17NO2 B1262819 (+)-Asimilobine

(+)-Asimilobine

Cat. No. B1262819
M. Wt: 267.32 g/mol
InChI Key: NBDNEUOVIJYCGZ-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Asimilobine is a natural product found in Fissistigma oldhamii, Liriodendron tulipifera, and other organisms with data available.

Scientific Research Applications

Dopamine Biosynthesis and Cytotoxicity

Asimilobine, an aporphine isoquinoline alkaloid, has been studied for its effects on dopamine biosynthesis and l-DOPA-induced cytotoxicity in PC12 cells. It significantly inhibits intracellular dopamine levels and reduces tyrosine hydroxylase (TH) and aromatic l-amino acid decarboxylase (AADC) activities. This compound also decreases TH mRNA levels and intracellular cyclic AMP levels. Interestingly, non-cytotoxic concentrations of asimilobine enhance l-DOPA-induced cell death, suggesting potential implications in dopamine-related studies and therapies (Jin, Lee, Kim, Ryu, Lim, Hwang, Lee, & Lee, 2008).

Antimicrobial and Antioxidant Activities

Asimilobine has shown notable antioxidant and antimicrobial activities. It was identified as the most active alkaloid in oxygen radical absorbance capacity (ORAC) tests among aporphinoids isolated from Annona salzmannii A. DC. (Annonaceae). This suggests its potential use in developing antioxidant and antimicrobial agents (Costa, da Cruz, de Lourenço, de Souza Moraes, Nogueira, & Salvador, 2013).

Anti-Infective and Anticancer Properties

The anti-infective and anticancer properties of asimilobine are highlighted in its use against Plasmodium falciparum, responsible for malaria, and in cytotoxicity against various cancer cell lines. This underscores the potential of asimilobine and related alkaloids in developing novel anti-infective and anticancer drugs (Nugraha, Damayanti, Wangchuk, & Keller, 2019).

Neurological Research

Asimilobine has been identified to have effects on neurite outgrowth in PC-12 cells, which could be crucial in neurological research, particularly in understanding and treating conditions like Alzheimer’s disease. Its blood-brain barrier (BBB) permeability makes it a promising candidate for further research in neurodegenerative diseases (Yano, Nakashima, Oda, Nakamura, & Matsuda, 2019).

Antimicrobial Glycoalkaloids

Research on glycoalkaloids from tubers of Stephania succifera, which includes N-formyl-asimilobine, sheds light on their antimicrobial properties. This finding adds to the potential of asimilobine in antimicrobial applications (Zeng, Wei, Dong, Cai, Yang, Zhong, Mei, & Dai, 2017).

Antimicrobial Activity Against Streptococcus Mutans

Asimilobine has demonstrated significant activity against Streptococcus mutans, a bacteria responsible for dental caries. This indicates its potential use in dental care and infection control (Lall, Kishore, Bodiba, More, Tshikalange, Kikuchi, & Oshima, 2017).

properties

Product Name

(+)-Asimilobine

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

(6aS)-1-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol

InChI

InChI=1S/C17H17NO2/c1-20-17-14(19)9-11-6-7-18-13-8-10-4-2-3-5-12(10)16(17)15(11)13/h2-5,9,13,18-19H,6-8H2,1H3/t13-/m0/s1

InChI Key

NBDNEUOVIJYCGZ-ZDUSSCGKSA-N

Isomeric SMILES

COC1=C(C=C2CCN[C@@H]3C2=C1C4=CC=CC=C4C3)O

SMILES

COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O

Canonical SMILES

COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O

synonyms

asimilobine
asimilobine hydrochloride, (R-isomer)
asimilobine perchlorate, (R)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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